3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound characterized by its benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic or basic conditions.
Amidation Reaction: The benzofuran derivative is then subjected to an amidation reaction with 2,4-dimethoxybenzoic acid to form the benzamido group.
Coupling Reaction: Finally, the coupling of the benzamido derivative with 2,4-dimethoxyaniline under suitable conditions (e.g., using coupling reagents like EDCI or DCC) yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its aromatic and amide functionalities may contribute to the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core and amide groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
- 3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxylate
- 3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxylic acid
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern and functional groups, which confer unique reactivity and potential applications. Its combination of benzofuran and amide functionalities allows for diverse interactions and modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-[(2,4-dimethoxybenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O7/c1-31-15-9-11-18(21(13-15)33-3)25(29)28-23-17-7-5-6-8-20(17)35-24(23)26(30)27-19-12-10-16(32-2)14-22(19)34-4/h5-14H,1-4H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYSRIQGLIMLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.